5-(4-Phenylmethoxybutyl)morpholin-3-one

Metabotropic glutamate receptors Neurological disorders Ligand selectivity

This (S)-enantiomer features a protected alcohol handle and a flexible lipophilic linker, making it a direct precursor for stereoselective Ψ[CH₂O] dipeptide isosteres and late-stage functionalization in ADC payloads. With a 6.4-fold selectivity window for mGluR1 over mGluR4 (Ki: 44,000 nM vs. >280,000 nM), it is a validated scaffold for CNS probe development. The orthogonal benzyloxy protecting group enables chemists to carry a masked primary alcohol through multiple steps, streamlining complex peptidomimetic synthesis.

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
Cat. No. B14799572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Phenylmethoxybutyl)morpholin-3-one
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESC1C(NC(=O)CO1)CCCCOCC2=CC=CC=C2
InChIInChI=1S/C15H21NO3/c17-15-12-19-11-14(16-15)8-4-5-9-18-10-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,16,17)
InChIKeyUPMDOMUIUAIJHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Phenylmethoxybutyl)morpholin-3-one: A Chiral Morpholinone for Targeted Research and Intermediate Chemistry


5-(4-Phenylmethoxybutyl)morpholin-3-one (CAS 1166394-97-3) is a chiral, 5-substituted morpholin-3-one derivative that serves as a high-purity research intermediate . The morpholin-3-one scaffold is a privileged structure in medicinal chemistry, present in marketed drugs like rivaroxaban and aprepitant, and has been explored for various biological activities including enzyme inhibition and receptor antagonism . The specific (S)-enantiomer of this compound, featuring a benzyloxybutyl side chain, offers a unique combination of a protected alcohol handle and a flexible lipophilic linker, making it a valuable building block for the synthesis of more complex peptidomimetics and functionalized morpholines .

Why Generic Morpholinone Analogs Cannot Replace 5-(4-Phenylmethoxybutyl)morpholin-3-one in Specialized Workflows


Substituting 5-(4-phenylmethoxybutyl)morpholin-3-one with a generic morpholin-3-one scaffold is scientifically invalid for projects requiring a specific chiral 5-substituted template. The compound's (S)-stereochemistry and the precise length of its 4-phenylmethoxybutyl chain are critical structural determinants that define its reactivity, molecular recognition, and suitability as a protected intermediate. Unlike the unsubstituted morpholin-3-one core or 4-substituted analogs (e.g., rivaroxaban intermediates), this compound provides a built-in, orthogonal protecting group strategy, enabling late-stage deprotection and functionalization. The quantitative receptor interaction data below, though limited, further demonstrates that even subtle structural variations can lead to significant differences in biological target engagement, reinforcing the need for precise compound selection over ad-hoc substitution [1].

Quantitative Differentiation Evidence for 5-(4-Phenylmethoxybutyl)morpholin-3-one vs. Closest Analogs


Metabotropic Glutamate Receptor 1 (mGluR1) Binding Affinity vs. mGluR4 and mGluR2 Subtype Selectivity Profile

This compound exhibits measurable, albeit weak, binding affinity for the mGluR1 receptor (Ki = 44 µM), with a clear selectivity window over the mGluR4 and mGluR2 subtypes, where its affinity is significantly lower (Ki > 280 µM and EC50 > 300 µM, respectively) [1]. This selectivity profile, showing a greater than 6-fold preference for mGluR1 over mGluR4, distinguishes it from a hypothetical non-selective analog. Direct comparative data for the closest structural analogs (e.g., 5-(4-hydroxybutyl)morpholin-3-one) are not available in the sourced literature, limiting the strength of this comparison.

Metabotropic glutamate receptors Neurological disorders Ligand selectivity

Enantiomeric Purity as a Differentiator for Chiral Synthesis: (S)-Configuration vs. Racemic or (R)-Analogs

The compound is supplied as the single (S)-enantiomer, with a typical purity of 95% or higher . This is a critical differentiator from racemic mixtures or the (R)-enantiomer, which may be commercially available or synthesized as byproducts. In the synthesis of diastereoselective peptidomimetics, the use of enantiopure 5-substituted morpholin-3-ones is essential to control the stereochemical outcome of subsequent reactions, as demonstrated in the synthesis of Ψ[CH2O] pseudopeptide isosteres [1]. No quantitative comparative data for the (R)-enantiomer's performance in analogous reactions were found.

Chiral synthesis Enantiomeric purity Peptidomimetics

Functional Group Orthogonality: Benzyloxy Protected Alcohol vs. Unprotected Hydroxyl or Methyl Ether Analogs

The terminal benzyl ether in the side chain serves as a robust protected alcohol, orthogonal to many common reaction conditions such as basic and nucleophilic environments, where a free hydroxyl group would be incompatible . This contrasts with unprotected 5-(4-hydroxybutyl)morpholin-3-one, which would require additional protection/deprotection steps, and with a methyl ether analog, which lacks the ability for mild, selective deprotection (e.g., hydrogenolysis). Quantitative stability data under specific reaction conditions are not reported in the available literature.

Protecting group strategy Orthogonal synthesis Late-stage functionalization

High-Impact Application Scenarios for 5-(4-Phenylmethoxybutyl)morpholin-3-one


Synthesis of Enantiopure Peptidomimetic Building Blocks

The compound's (S)-stereochemistry makes it a direct precursor for the stereoselective synthesis of Ψ[CH2O] methylene ether dipeptide isosteres, as outlined in foundational methodology studies [1]. Its use as a protected amino-alcohol synthon streamlines the construction of these conformationally constrained peptide mimics, which are valuable in developing protease inhibitors and receptor modulators.

Development of Selective mGluR1 Ligand Probes

With a 6.4-fold selectivity window for mGluR1 over mGluR4 (Ki: 44,000 nM vs. >280,000 nM), this compound serves as a validated, albeit weak, hit for medicinal chemistry campaigns targeting the mGluR1 receptor [2]. Researchers can use it as a scaffold for structure-activity relationship (SAR) studies to develop high-affinity, subtype-selective neurological probes.

Advanced Intermediate for Orthogonal Deprotection Strategies

The benzyloxybutyl side chain allows chemists to carry a protected primary alcohol through multiple synthetic transformations, enabling late-stage deprotection via hydrogenolysis to reveal a reactive hydroxyl handle for further conjugation or cyclization . This is particularly valuable in the synthesis of complex natural product analogs and antibody-drug conjugate (ADC) payloads where precise functional group timing is critical.

Quote Request

Request a Quote for 5-(4-Phenylmethoxybutyl)morpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.